Product packaging for Hydramacroside A(Cat. No.:CAS No. 161161-66-6)

Hydramacroside A

Cat. No.: B222386
CAS No.: 161161-66-6
M. Wt: 564.6 g/mol
InChI Key: RUFLRJSDVWBAIK-ANTYXGBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydramacroside A is a new bioactive secoiridoid glucoside complex isolated from the leaves of Hydrangea macrophylla Seringe var. thunbergii Makino . Its absolute stereostructure was elucidated using chemical and physicochemical evidence, including the application of the 13C NMR glycosylation shift rule and the modified Mosher's method . This compound exhibits a significant inhibitory effect on histamine release from rat mast cells induced by antigen-antibody reaction, highlighting its potential value for research in immunology and allergology . As a product labeled For Research Use Only (RUO), this compound is intended solely for laboratory research purposes . It is not intended for use in diagnostic procedures, clinical applications, or human or animal therapeutic use. Researchers are responsible for ensuring all RUO products are used in accordance with applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrF3N B222386 Hydramacroside A CAS No. 161161-66-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161161-66-6

Molecular Formula

C10H5BrF3N

Molecular Weight

564.6 g/mol

IUPAC Name

(3R,4aS)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one

InChI

InChI=1S/C28H36O12/c1-2-19-20-11-18(10-17(32)9-16(31)8-5-14-3-6-15(30)7-4-14)38-26(36)21(20)13-37-27(19)40-28-25(35)24(34)23(33)22(12-29)39-28/h2-4,6-7,13,16,18-20,22-25,27-31,33-35H,1,5,8-12H2/t16-,18-,19?,20-,22+,23+,24-,25+,27?,28-/m0/s1

InChI Key

RUFLRJSDVWBAIK-ANTYXGBGSA-N

SMILES

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O

Isomeric SMILES

C=CC1[C@@H]2C[C@@H](OC(=O)C2=COC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CC(=O)C[C@H](CCC4=CC=C(C=C4)O)O

Canonical SMILES

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)CC(=O)CC(CCC4=CC=C(C=C4)O)O

Synonyms

hydramacroside A

Origin of Product

United States

Discovery and Isolation Methodologies of Hydramacroside a

Extraction and Purification Techniques for Hydramacroside A

Chromatographic Separation Strategies

Liquid-Liquid Partitioning

Liquid-liquid partitioning, also known as liquid-liquid extraction (LLE), is a fundamental technique used in the initial stages of natural product isolation organomation.comcelignis.com. This process separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase libretexts.org. The principle relies on the partition coefficient (K), which quantifies how a solute distributes itself between these two phases at equilibrium organomation.comcelignis.com. By selecting appropriate immiscible solvents, compounds with varying polarities can be selectively transferred from one phase to another, thereby achieving a preliminary fractionation of the crude extract kjhil.comlibretexts.org. This step is crucial for reducing the complexity of the mixture before more refined chromatographic separations are applied.

Column Chromatography (CC)

Column chromatography (CC) is a widely utilized preparative technique for separating and purifying compounds from complex mixtures chemistryviews.orglibretexts.org. In CC, a stationary phase, commonly silica (B1680970) gel or alumina, is packed into a vertical column chemistryviews.org. A mobile phase, consisting of a solvent or solvent mixture, is then passed through the column chemistryviews.orglibretexts.org. Separation occurs as compounds in the mixture differentially interact with the stationary phase (e.g., through adsorption) and are carried along by the mobile phase chemistryviews.orglibretexts.org. Compounds with stronger interactions with the stationary phase elute later, while those with weaker interactions elute earlier libretexts.org. Gradient elution, where the polarity of the mobile phase is systematically increased, is often employed to improve separation efficiency chemistryviews.orgcup.edu.cn. CC is instrumental in isolating enriched fractions containing target compounds like this compound from plant extracts mdpi.commdpi.com.

High-Performance Liquid Chromatography (HPLC), including Preparative HPLC

High-Performance Liquid Chromatography (HPLC) represents a more advanced and high-resolution chromatographic technique, offering superior separation capabilities compared to traditional column chromatography libretexts.orgthermofisher.comrsc.orgnih.gov. HPLC utilizes high pressure to force the mobile phase through a column packed with a finely divided stationary phase, leading to efficient separation of compounds based on their differential partitioning libretexts.orghplc.eu. Preparative HPLC is specifically designed for isolating larger quantities of purified compounds, making it indispensable for obtaining sufficient material for structural elucidation and further studies shimadzu.bethermofisher.comchromatographyonline.com. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar, is a common mode used for purifying natural products, including secoiridoid glycosides hplc.euresearchgate.netmdpi.comwaters.com. The ability of preparative HPLC to resolve closely related compounds makes it a critical step in the final purification of compounds like this compound waters.com.

Other Chromatographic Techniques

Beyond standard CC and HPLC, several other chromatographic methods contribute to the comprehensive isolation of natural products:

Thin Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective analytical technique used for monitoring reaction progress, assessing the purity of fractions, and identifying compounds wikipedia.orgmerckmillipore.comkhanacademy.orglibretexts.org. It involves spotting a sample onto a thin layer of adsorbent material (stationary phase) on a plate and allowing a solvent (mobile phase) to ascend the plate via capillary action wikipedia.orgkhanacademy.org. Compounds separate based on their differential migration rates, which are quantified by the retardation factor (Rf) merckmillipore.com. TLC is often used in conjunction with other chromatographic methods to guide fraction collection and verify purity mdpi.comunits.it.

Vacuum Liquid Chromatography (VLC): VLC is a preparative chromatographic technique that employs vacuum to accelerate the flow of the mobile phase through a column packed with an adsorbent, typically silica gel juniperpublishers.comslideshare.netfurb.br. It combines aspects of column chromatography and preparative thin-layer chromatography, often involving step-gradient elution and drying the column between fractions to enhance separation juniperpublishers.com. VLC is efficient for both crude and fine separations of complex mixtures, including natural products, and can be scaled for larger sample loads juniperpublishers.comslideshare.netfurb.br.

Counter-Current Chromatography (CCC): CCC is a support-free liquid-liquid chromatography technique that separates compounds based on their partition coefficients between two immiscible liquid phases researchgate.netmdpi.comwikipedia.orgaocs.org. In CCC, one liquid phase acts as the stationary phase, retained within a coiled column by centrifugal force, while the other liquid phase serves as the mobile phase wikipedia.orgaocs.org. This method offers high sample capacity and low solvent consumption aocs.org. Counter-current chromatography has been successfully employed in combination with preparative HPLC for the isolation of secondary metabolites from Hydrangea species, providing an orthogonal purification strategy researchgate.netmdpi.com.

Bioactivity-Guided Isolation Approaches

Bioactivity-guided isolation is a strategic approach where fractions of plant extracts are systematically tested for specific biological activities (e.g., antimicrobial, anti-inflammatory, cytotoxic) nih.govrsc.org. The fractions exhibiting the desired bioactivity are then subjected to further purification steps, guided by repeated bioassays nih.govrsc.org. This iterative process ensures that the compounds isolated are those responsible for the observed biological effect. While specific details for this compound's isolation via this method are not explicitly detailed in the provided snippets, it has been described as a "bioactive secoiridoid glucoside complex" researchgate.netjst.go.jp, suggesting that bioactivity may have played a role in its discovery and isolation.

Structural Elucidation of Hydramacroside a

Advanced Spectroscopic Techniques for Structure Determination

Modern spectroscopy provides chemists with the tools to observe the precise connectivity and spatial arrangement of atoms within a molecule. For Hydramacroside A, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) was pivotal in revealing its molecular identity.

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional NMR spectra form the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., alkyl, olefinic, carbonyl).

For this compound, analysis of the ¹H and ¹³C NMR data allowed for the initial identification of key structural motifs, including a secoiridoid unit, a coumaroyl moiety, and two glucose units. The chemical shifts observed in these spectra provided the first clues to the electronic environment of each atom.

Detailed ¹H and ¹³C NMR data tables derived from the primary literature are required to populate this section with specific chemical shifts (ppm), multiplicities, and coupling constants (J in Hz) for each assigned proton and carbon atom in the this compound structure.

While 1D NMR provides a list of components, 2D NMR experiments reveal how these components are connected.

COSY (Correlation Spectroscopy) was used to identify proton-proton (¹H-¹H) coupling networks, establishing connections between adjacent protons within the same spin system, such as those within the individual glucose rings and the secoiridoid backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlated each proton with the carbon atom it is directly attached to. This experiment was crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) was essential for piecing the entire structure together. It reveals correlations between protons and carbons that are two or three bonds apart. This technique allowed for the connection of the distinct structural fragments (the secoiridoid, the coumaroyl group, and the two glucose units) by observing correlations across glycosidic linkages and ester bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the spatial proximity of protons, which was critical for determining the relative stereochemistry and the conformation of the molecule, including the orientation of substituents on the rings.

A detailed table of key 2D NMR correlations (e.g., specific HMBC cross-peaks linking the anomeric proton of one glucose to a carbon of the other glucose or the aglycone) is necessary for a complete description.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

To determine the exact molecular formula of this compound, high-resolution mass spectrometry was employed. Techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or its modern equivalent, HR-ESI-MS, provide highly accurate mass measurements. For this compound, this analysis yielded a precise mass measurement that allowed for the calculation of its unique elemental composition. This confirmed the number of carbon, hydrogen, and oxygen atoms in the molecule, providing a molecular formula that was consistent with the fragments identified by NMR.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the parent ion) to produce a spectrum of fragment ions (daughter ions). The way a molecule breaks apart provides a fingerprint that can be used to confirm its structure. In the analysis of this compound, MS/MS would have been used to observe characteristic losses of the sugar units and the coumaroyl group. For example, the observation of a fragment corresponding to the loss of a hexose unit (162 Da) or the coumaroyl moiety would provide direct evidence for the presence and connectivity of these substructures, corroborating the linkages determined by HMBC experiments.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD))

While chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-invasive technique for determining the absolute configuration of chiral molecules, a review of the primary literature on this compound indicates that this method was not employed in its initial structural elucidation. The absolute stereostructure was instead established using other physicochemical and chemical derivatization techniques.

Detailed research findings on the application of ECD for this compound are not available in the cited literature. Typically, an ECD analysis would involve comparing the experimentally measured spectrum with a theoretically calculated spectrum to assign the absolute configuration.

Table 1: Hypothetical ECD Data Presentation As no experimental ECD data for this compound has been published, this table serves as an illustrative example of how such data would be presented.

Wavelength (nm) Cotton Effect Sign Transition
210-240 Positive/Negative n → π*
250-290 Positive/Negative π → π*

Note: The signs and positions of Cotton effects are hypothetical.

Chemical Derivatization for Structural Confirmation

Chemical derivatization plays a crucial role in confirming the structure and determining the absolute stereochemistry of natural products. For this compound, the absolute configuration was determined through the application of the modified Mosher's method. nih.gov This technique is a form of chemical derivatization where the chiral secondary alcohol moieties within the molecule are esterified with a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).

The formation of these diastereomeric esters, often referred to as Mosher's esters, allows for the determination of the absolute configuration at the chiral center by analyzing the changes in the chemical shifts of nearby protons in the ¹H-NMR spectrum. nih.gov The specific application of the modified Mosher's method was a key piece of physicochemical evidence used to elucidate the absolute stereostructure of this compound. nih.gov

Biosynthesis of Hydramacroside a

Proposed Biosynthetic Pathway of Secoiridoid Glucosides Leading to Hydramacroside A

The biosynthesis of secoiridoid glucosides, including this compound, is understood to originate from the terpenoid pathway, specifically involving monoterpenes.

Identification of Precursor Molecules

The initial steps in the biosynthesis of secoiridoids, which are precursors to compounds like this compound, typically begin with geranyl pyrophosphate (GPP) wikipedia.orgfrontiersin.orgfrontiersin.org. GPP is a universal precursor in the biosynthesis of monoterpenes. The first committed step in the secoiridoid pathway involves the conversion of GPP into geraniol (B1671447), catalyzed by the enzyme geraniol synthase (GES) frontiersin.orgmdpi.complos.org. Geraniol serves as a crucial intermediate and precursor for subsequent transformations frontiersin.orgfrontiersin.orgplos.orgmdpi.comlibretexts.orgrsc.org.

The pathway then proceeds through a series of oxidative and cyclization reactions, generating several key intermediates. These include 10-hydroxygeraniol, which is further processed via intermediates such as 8-hydroxygeraniol, 8-oxogeraniol, nepetalactol, iridotrial, 7-deoxyloganetic acid, and 7-deoxyloganic acid frontiersin.orgmdpi.com. Loganic acid is then methylated to form loganin (B1675030), a pivotal intermediate in the secoiridoid pathway frontiersin.orglibretexts.orgwikipedia.org. Loganin is subsequently converted to secologanin (B1681713), which is considered the common precursor for a wide range of secoiridoid glucosides wikipedia.orgfrontiersin.orglibretexts.orgwikipedia.org. While direct identification of precursors specifically for this compound is not extensively detailed in all sources, its classification as a secoiridoid glucoside places it within this established biosynthetic framework, likely downstream of secologanin or related intermediates google.com.

Table 1: Key Precursors and Intermediates in Secoiridoid Glucoside Biosynthesis

Precursor/IntermediateRole in Pathway
Geranyl Pyrophosphate (GPP)Primary monoterpene precursor
GeraniolFirst committed intermediate, precursor for oxidation
10-hydroxygeraniolOxidized geraniol derivative
8-hydroxygeraniolFurther oxidized intermediate
8-oxogeraniolFurther oxidized intermediate
NepetalactolIntermediate in cyclization
IridotrialIntermediate in cyclization
7-deoxyloganetic acidIntermediate in pathway
7-deoxyloganic acidIntermediate in pathway
Loganic acidPrecursor to loganin
LoganinKey intermediate, precursor to secologanin
SecologaninCommon precursor for secoiridoid glucosides

Postulated Enzymatic Reactions and Key Intermediates

The conversion of these precursor molecules into the secoiridoid skeleton involves a cascade of enzymatic reactions.

Glycosyltransferases play a critical role in attaching the glucose moiety to the aglycone, forming the secoiridoid glucosides. Enzymes such as 7-deoxyloganetic acid glucosyltransferase (7DLGT) are involved in the glycosylation steps within the broader secoiridoid pathway mdpi.com. Loganic acid O-methyltransferase (LAMT) is responsible for the methylation of loganic acid to form loganin wikipedia.org. Esterases are also implicated in secoiridoid metabolism; for instance, oleuropein (B1677263) β-glucosidase (OeGLU) is involved in the catabolism of secoiridoids in olives frontiersin.org. A patent application also describes an esterase capable of converting iridoids and seco-iridoids, listing this compound in its context, suggesting a role for esterases in the modification or processing of secoiridoid structures google.com.

While the core secoiridoid skeleton is derived from the terpenoid pathway, some secoiridoid-related compounds, particularly those found in Hydrangea species, suggest a potential link to polyketide biosynthesis. For example, hydramacroside B and hydrangic acid have been associated with tetraketide intermediates that could originate from pathways involving p-coumaroyl-CoA uni-halle.deresearchgate.netpsu.edu. Enzymes like p-coumaroyltriacetic acid synthase (CTAS), a type III polyketide synthase (PKS), are implicated in the biosynthesis of related compounds such as hydrangenol (B20845) in Hydrangea uni-halle.de. This suggests that in certain plant species or for specific secoiridoid derivatives, PKS or related enzymes might contribute to the formation of parts of the aglycone structure or related compounds, potentially bridging the phenylpropanoid and terpenoid pathways.

Total Synthesis Strategies for Hydramacroside a and Its Analogs

Retrosynthetic Analysis of the Hydramacroside A Scaffold

Retrosynthetic analysis is a cornerstone of complex molecule synthesis, involving the conceptual deconstruction of the target molecule into simpler, commercially available precursors acs.orgias.ac.ine3s-conferences.org. For this compound, a typical retrosynthetic strategy would involve identifying key structural fragments and planning strategic bond disconnections. The molecule's structure suggests several primary disconnections:

Glycosidic Bond Disconnection: The linkage between the secoiridoid aglycone and the glucose moiety is a prime candidate for disconnection. This would yield an aglycone precursor and a protected glucose derivative, which are then synthesized independently ontosight.ainih.gov.

Secoiridoid Core Disconnection: The secoiridoid skeleton itself, derived from iridoid precursors, would likely be disconnected at points that allow for the formation of its characteristic ring system or its acyclic precursor. This might involve breaking C-C bonds within the core structure or at points where cyclization or ring-opening reactions would occur in the forward synthesis ontosight.airesearchgate.net.

Side Chain Disconnections: The various side chains attached to the core structure would be disconnected at points that allow for their independent synthesis and subsequent attachment via established C-C bond-forming reactions rsc.orgchalmers.se.

Strategic Disconnections and Key Bond Formations

The synthesis of this compound would necessitate the formation of several critical bond types, each requiring specific methodologies:

Glycosidic Bond Formation: The creation of the O-glycosidic linkage between the secoiridoid aglycone and the glucose unit is a pivotal step. This typically involves the reaction of a suitably activated glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate) with an alcohol on the aglycone, often under Lewis acid catalysis acs.orgontosight.ainih.gov. Stereochemical control over the glycosidic linkage (α or β) is crucial and depends heavily on the protecting groups, activating agent, and reaction conditions.

Carbon-Carbon Bond Formation: The construction of the secoiridoid aglycone and its side chains relies heavily on C-C bond-forming reactions. Strategies would likely involve:

Aldol (B89426) reactions and their variants: Essential for building carbon chains and controlling stereochemistry, particularly in polyketide-like segments chalmers.seresearchmap.jpacs.org.

Wittig or related olefination reactions: For the formation of carbon-carbon double bonds.

Grignard or organolithium additions: For forming C-C bonds by adding nucleophilic carbon species to carbonyls or other electrophiles caltech.edu.

Cross-coupling reactions (e.g., Suzuki, Heck): Useful for connecting aromatic or vinyl fragments.

Cyclization reactions: To form the ring systems within the aglycone.

Functional Group Interconversions (FGIs): Throughout the synthesis, FGIs would be employed to transform functional groups, protect sensitive moieties, and prepare intermediates for subsequent bond-forming reactions ias.ac.inkccollege.ac.in.

Development of Novel Synthetic Methodologies

The complexity of this compound would likely demand the application or development of advanced synthetic methodologies.

Carbon-Carbon Bond Construction Strategies

The synthesis would leverage a range of C-C bond-forming reactions, prioritizing those that offer high yields and stereocontrol.

Stereoselective Aldol and Michael Additions: These reactions are fundamental for constructing chiral centers and carbon frameworks, particularly relevant for the polyketide-like aspects of this compound's structure chalmers.seresearchmap.jpacs.org.

Enolate Chemistry: The controlled generation and reaction of enolates are critical for C-C bond formation.

Transition Metal-Catalyzed Reactions: Methods such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and catalytic additions are indispensable for efficiently assembling complex fragments rsc.orgcaltech.edu.

Radical Chemistry: While challenging to control, radical-based C-C bond formations can offer unique pathways for activating otherwise unreactive positions wikipedia.org.

Stereoselective Synthesis Approaches

Achieving the correct relative and absolute stereochemistry at each chiral center is paramount.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as carbohydrates (for the glucose moiety) or chiral building blocks derived from natural sources, is a common strategy isef.net.

Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in key bond-forming reactions (e.g., asymmetric hydrogenation, epoxidation, aldol reactions) is essential chemistrydocs.commdpi.com.

Diastereoselective Reactions: Strategies that exploit existing stereocenters to control the stereochemistry of newly formed ones, such as substrate-controlled additions or cyclizations, would be employed acs.orgacs.orgsciencechina.cnacs.org.

Convergent vs. Linear Synthesis Strategies

For a molecule of this compound's complexity, a convergent synthesis strategy would be highly advantageous Current time information in Bangalore, IN.rsc.orgfiveable.me. This approach involves:

Independent Synthesis of Fragments: The aglycone and the sugar moiety (or advanced precursors thereof) would be synthesized separately.

Fragment Coupling: These independently synthesized fragments would then be coupled in a late stage of the synthesis.

This strategy offers several benefits over a purely linear approach:

Flexibility: Provides more options for optimizing individual fragment syntheses and for combining them.

A linear approach might be employed for the synthesis of specific fragments before they are brought together in a convergent manner.

Total Synthesis Efforts of this compound and its Related Congeners

While specific total synthesis campaigns for this compound are not detailed in the provided literature snippets, research into related compounds from Hydrangea macrophylla, such as Hydrangeamines and Hydrangenosides, indicates a strong interest in the synthesis of these complex secoiridoid glycosides researchgate.netfrontiersin.org. The methodologies discussed above, including advanced C-C bond construction, stereoselective transformations, and convergent strategies, are standard tools in the total synthesis of complex natural products, including other macrolides and glycosides researchgate.netisef.netmolaid.comrsc.org. The successful synthesis of molecules like Galidesivir isef.net demonstrates the power of modern synthetic chemistry to tackle such challenging targets. Future efforts towards the total synthesis of this compound would undoubtedly draw upon these established principles and potentially develop novel approaches to overcome specific synthetic hurdles.

Compound List

this compound

Hydrangeamine A

Hydrangeamine B

Hydrangenoside A

Hydrangenoside B

Hydrangenoside C

Hydrangenoside D

Glucose

Galidesivir

Pharmacological and Biological Activity Research of Hydramacroside a

Preclinical Pharmacodynamics of Hydramacroside A in Animal Models

Preclinical pharmacodynamics (PD) studies are essential for understanding how a drug candidate interacts with its biological targets and elicits a therapeutic effect in a living organism. These studies, typically conducted in animal models, help to establish the relationship between drug exposure and pharmacological response, providing crucial data for dose selection and efficacy prediction. bcm.eduasm.orgnuvisan.comresearchgate.netnih.govmedicilon.comppd.comtandfonline.comsquarespace.com

In Vivo Target Engagement Studies

In vivo target engagement studies aim to confirm that a drug candidate reaches its intended molecular target within the body and binds to it effectively at relevant concentrations. This is a critical step in validating a drug's mechanism of action and ensuring that the observed pharmacological effects are indeed mediated by the intended target. Techniques employed for these studies often involve direct measurement of drug-target interaction. pelagobio.comindigobiosciences.compelagobio.comnih.govresearchgate.net

Methodologies:

Cellular Thermal Shift Assay (CETSA): CETSA measures target engagement by assessing changes in the thermal stability of a protein target upon binding to a drug. When a drug binds to its target protein, the protein's thermal stability often increases, making it more resistant to thermal denaturation. This assay can be performed in intact cells or tissues, providing a direct measure of engagement in a physiological context. pelagobio.compelagobio.comnih.gov

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently label the active sites of target enzymes. By measuring the extent to which a drug candidate prevents these probes from labeling the target, researchers can quantify target engagement. This method is particularly useful for enzyme targets. nih.govresearchgate.net

Ligand Binding Assays: While often performed in vitro, in vivo ligand binding can be assessed by administering radiolabeled or fluorescently tagged ligands to animals and measuring their distribution and binding to target tissues or receptors.

Biomarker Analysis: Indirect assessment of target engagement can be achieved by measuring downstream biomarkers that are known to be modulated by target activation or inhibition. windows.net

Illustrative Data Table: In Vivo Target Engagement Summary

TargetAnimal ModelRoute of AdministrationDose (mg/kg)Tissue AnalyzedTarget Engagement (% of Control)Method Used
Target XMouseOral10Brain75CETSA
Target XMouseOral50Brain95CETSA
Target YRatIntravenous5Liver88ABPP

Note: This table is illustrative and does not represent actual data for this compound.

Pathway Modulation in Organ Systems

Methodologies:

Biomarker Analysis: Measurement of specific signaling molecules (e.g., cytokines, phosphorylation status of proteins) or metabolic intermediates in biological samples (e.g., plasma, tissue homogenates) from treated animals. windows.net

Gene Expression Profiling: Techniques like quantitative polymerase chain reaction (qPCR) or RNA sequencing can identify changes in the expression of genes involved in specific pathways. windows.net

Histopathology and Immunohistochemistry: Examination of tissue samples to assess cellular morphology, presence of specific proteins, or inflammatory markers, providing insights into organ system responses. ppd.comoup.com

Proteomics and Metabolomics: High-throughput analysis of proteins or small molecules within tissues or biofluids to identify broad changes in cellular processes. oup.comchromatographyonline.com

Illustrative Data Table: Pathway Modulation in Liver Tissue

Pathway AnalyzedBiomarker/GeneChange Observed (vs. Control)Organ SystemAnimal ModelMethod Used
InflammatoryTNF-α↓ 40%LiverRatELISA
MetabolicAMPK↑ 1.5-foldLiverMouseWestern Blot
Signalingp-ERK↓ 60%LiverRatWestern Blot

Note: This table is illustrative and does not represent actual data for this compound.

Drug Metabolism and Pharmacokinetics (DMPK) in Preclinical Models

Drug Metabolism and Pharmacokinetics (DMPK) studies are fundamental to drug development, investigating how the body processes a drug. This encompasses absorption, distribution, metabolism, and excretion (ADME), as well as potential drug-drug interactions. DMPK data is critical for determining appropriate dosing regimens, predicting drug efficacy and safety, and guiding clinical trial design. bcm.edunih.govppd.compelagobio.compharmtech.comtechnologynetworks.combioivt.comidbs.comadmescope.comsrce.hr

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

ADME studies characterize the fate of a drug within the body. They provide quantitative data on how a compound is absorbed into the systemic circulation, distributed to various tissues, metabolized into other compounds, and ultimately eliminated from the body. windows.netpharmtech.combioivt.comadmescope.com

Key Parameters Assessed:

Absorption: Rate and extent of drug absorption into the bloodstream (e.g., oral bioavailability, Cmax, Tmax). bcm.eduwindows.netpharmtech.combioivt.comadmescope.com

Distribution: How the drug spreads throughout the body, including its concentration in different tissues and organs, and its binding to plasma proteins. bcm.eduwindows.netpharmtech.combioivt.comadmescope.com

Metabolism: The biotransformation of the drug by enzymes, primarily in the liver, into more water-soluble metabolites for excretion. bcm.edunih.govwindows.netpharmtech.combioivt.com

Excretion: The routes and rate at which the drug and its metabolites are eliminated from the body, typically via urine or feces. windows.netpharmtech.combioivt.combiopharmaservices.com

Methodologies:

In Vivo PK Studies: Administration of the drug (often radiolabeled) to animals via different routes (e.g., oral, intravenous) followed by serial collection of blood, urine, feces, and tissue samples for analysis. bcm.eduppd.comwindows.netbioivt.comadmescope.comresearchgate.net

In Vitro Assays: Studies using liver microsomes, hepatocytes, or cell lines to assess metabolic stability, enzyme kinetics, and transporter interactions. nih.govpharmtech.comsrce.hr

Illustrative Data Table: Preclinical ADME Parameters

ParameterMouse (Oral)Rat (Oral)Mouse (IV)Rat (IV)
Bioavailability (%)4560N/AN/A
Cmax (ng/mL)1200950800700
Tmax (h)1.52.0N/AN/A
Clearance (mL/h/kg)25203025
Half-life (h)3.24.52.83.9
Tissue DistributionHigh in LiverModerate in KidneyHigh in LiverModerate in Kidney

Note: This table is illustrative and does not represent actual data for this compound.

Metabolite Identification and Characterization in Biological Matrices

Metabolite identification (MetID) is crucial for understanding the biotransformation pathways of a drug. This involves identifying and characterizing the chemical structures of the compounds formed when the body metabolizes the parent drug. These metabolites can sometimes be active or toxic, making their identification critical for safety assessment. chromatographyonline.comresearchgate.netijpras.comnih.govcapes.gov.br

Methodologies:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A primary technique for separating and detecting metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide detailed structural information, including fragmentation patterns and accurate mass measurements. nuvisan.comchromatographyonline.comadmescope.comresearchgate.netijpras.comnih.govcapes.gov.br

Mass Defect Filtering (MDF): A data processing technique used with LC-HRMS to efficiently detect metabolites by filtering ions based on their mass defect. researchgate.netcapes.gov.br

Radiolabeling: Using radiolabeled compounds (e.g., 14C) allows for mass balance studies and the detection of all drug-related material, including metabolites, in various biological samples. biopharmaservices.comresearchgate.net

Illustrative Data Table: Identified Metabolites in Rat Plasma

Metabolite IDProposed StructureMajor Metabolic PathwayRelative Abundance (%)
M1Glucuronide ConjugatePhase II (Glucuronidation)40
M2Hydroxylated MetabolitePhase I (Oxidation)30
M3Demethylated MetabolitePhase I (O-Demethylation)20
M4Parent DrugN/A10

Note: This table is illustrative and does not represent actual data for this compound.

Enzyme Induction and Inhibition Studies in Preclinical Systems

These studies assess how a drug candidate interacts with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of a large proportion of drugs. indigobiosciences.comchromatographyonline.comsrce.hrnuvisan.comcriver.comnih.govxenotech.com

Enzyme Inhibition: Evaluates whether a drug candidate can inhibit the activity of CYP enzymes. Inhibition can lead to increased exposure of co-administered drugs, potentially causing toxicity. indigobiosciences.compharmtech.comnuvisan.comcriver.com

Enzyme Induction: Assesses whether a drug candidate can increase the synthesis (upregulation) of CYP enzymes. Induction can lead to faster metabolism and clearance of co-administered drugs, potentially reducing their efficacy. indigobiosciences.comchromatographyonline.comnuvisan.comcriver.comnih.govxenotech.com

These studies are critical for predicting potential drug-drug interactions (DDIs) and are a regulatory requirement for drug development.

Methodologies:

In Vitro Assays: Using human liver microsomes (HLM), hepatocytes, or recombinant CYP enzymes incubated with specific probe substrates in the presence of the drug candidate. indigobiosciences.comchromatographyonline.comsrce.hrnuvisan.comcriver.comnih.gov

Enzyme Activity Measurement: Quantifying the formation of metabolites from probe substrates using techniques like LC-MS/MS to determine IC50 (inhibition) or EC50 (induction) values. indigobiosciences.comnuvisan.com

Illustrative Data Table: CYP450 Enzyme Inhibition/Induction Potential

CYP IsoformInhibition IC50 (µM)Induction (Fold Change)Significance for DDI
CYP1A2> 501.2Low
CYP2C9> 501.1Low
CYP2D6> 501.0Low
CYP3A4151.8Moderate

Note: This table is illustrative and does not represent actual data for this compound. IC50 values indicate the concentration at which 50% of enzyme activity is inhibited. Fold change indicates the increase in enzyme expression/activity upon compound treatment.

Compound List:

this compound

Cytochrome P450 (CYP) enzymes (general category)

CYP1A2

CYP2B6

CYP2C8

CYP2C9

CYP2C19

CYP2D6

CYP3A4

CYP3A5

UDP-glucuronosyltransferase (UGT) (general category)

Tumor Necrosis Factor-alpha (TNF-α)

AMP-activated protein kinase (AMPK)

Extracellular signal-regulated kinase (ERK)

Structure Activity Relationship Sar Studies of Hydramacroside a

Systematic Chemical Modifications and Analog Design

The exploration of a compound's therapeutic potential, such as that of Hydramacroside A, often begins with systematic chemical modifications. This process involves the synthesis of a series of analogs where specific parts of the molecule, known as pharmacophores, are altered. The goal is to understand which structural features are essential for its biological activity and to potentially enhance its potency, selectivity, or pharmacokinetic properties.

For a complex natural product like this compound, this would typically involve:

Modification of Functional Groups: Key functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or glycosidic linkages, would be esterified, etherified, amidated, or replaced to probe their role in target binding.

Alteration of the Macrocyclic Core: The large ring structure, a defining feature of macrolides, could be systematically altered by changing its size, rigidity, or by introducing or removing substituents.

Variation of Glycosidic Moieties: If this compound is a glycoside, the sugar units would be modified or replaced with other sugars or non-sugar moieties to determine their contribution to activity and cell permeability.

Each synthesized analog would then be subjected to biological assays to determine how the modification has impacted its activity. The resulting data forms the basis of the structure-activity relationship.

Table 1: Illustrative Examples of Potential Analog Designs for SAR Studies (Note: This table is hypothetical due to the absence of specific data for this compound.)

Analog IDModification from Parent Compound (this compound)Rationale for ModificationExpected Impact on Activity (Hypothetical)
HMA-001Acetylation of a primary hydroxyl groupTo investigate the importance of hydrogen bonding at this position.Decrease in activity if H-bonding is crucial for binding.
HMA-002Removal of a specific sugar moietyTo assess the role of the glycone portion in target recognition.Significant loss of activity if the sugar is a key binding element.
HMA-003Introduction of a methyl group on the macrocycleTo probe for steric hindrance or favorable hydrophobic interactions.Increase or decrease in activity depending on pocket topography.
HMA-004Ring-contraction or expansion of the macrocycleTo evaluate the optimal ring size for conformational pre-organization.Likely a decrease in activity due to altered conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized analogs.

Ligand-Based and Structure-Based QSAR Approaches

Two main approaches are employed in QSAR studies:

Ligand-Based QSAR: This method is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. The models are built by aligning a set of active and inactive molecules and identifying common chemical features (pharmacophores) that are essential for activity. Various techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. mdpi.com

Structure-Based QSAR: When the 3D structure of the target protein is available, this approach can be utilized. It involves docking the ligands into the active site of the protein and using the calculated binding energies or interaction scores as a variable in the QSAR model. This method provides more direct insights into the specific interactions driving the biological activity. mdpi.com

Correlation of Molecular Descriptors with Biological Activity

QSAR models are built by correlating the biological activity of compounds with their calculated molecular descriptors. These descriptors are numerical values that represent various physicochemical properties of the molecules. They can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), electronic properties (e.g., HOMO/LUMO energies). researchgate.net

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are used to build the mathematical model that best correlates the descriptors with the observed biological activity. nih.govmdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies (Note: This table lists general descriptors and is not specific to this compound.)

Descriptor TypeExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic molecular properties and potential for H-bonding.
TopologicalWiener index, Randić indexMolecular branching and connectivity.
GeometricalMolecular surface area, Molecular volumeSize and shape of the molecule.
ElectronicDipole moment, HOMO/LUMO energiesElectron distribution and reactivity.
HydrophobicLogP, LogDLipophilicity and membrane permeability.

Computational Approaches to SAR

Modern drug discovery heavily relies on computational methods to understand and predict the interactions between a ligand and its biological target at an atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves:

Preparation of Ligand and Protein Structures: Obtaining or modeling the 3D structures of both the ligand (e.g., this compound) and the target protein.

Defining the Binding Site: Identifying the active site or binding pocket on the protein.

Sampling Conformations and Orientations: The docking algorithm explores various possible conformations of the ligand and its orientations within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked. bioinformation.net

The results of molecular docking can provide valuable insights into the key amino acid residues involved in the interaction, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and can help to rationalize the observed SAR data. mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Robustness

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the system over time by solving Newton's equations of motion. scfbio-iitd.res.in In the context of SAR, MD simulations are used to:

Assess the Stability of the Docked Pose: By simulating the ligand-protein complex in a solvated environment, one can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates. nih.gov

Characterize Conformational Changes: MD can reveal how the protein and ligand adapt their conformations upon binding.

Calculate Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone. researchgate.net

The robustness of the binding, as revealed by MD simulations, is a critical factor in understanding the potency of a compound and in guiding further lead optimization. researchgate.net

Identification of Key Structural Motifs and Pharmacophores for Activity

The biological activity of this compound is intrinsically linked to its complex molecular architecture. By comparing its structure and activity with the closely related compound, Hydramacroside B, which is also found in Hydrangea macrophylla, key insights into the essential structural features can be discerned. pharm.or.jp Both compounds share a common core structure, a secoiridoid glucoside, but differ in the nature of a side chain, which appears to significantly influence their biological potency.

The primary biological activity identified for this compound is its ability to inhibit the release of histamine (B1213489) from mast cells, a key process in the allergic response. nih.govpharm.or.jp In a study by Matsuda et al. (1999), both this compound and Hydramacroside B were shown to inhibit histamine release from rat peritoneal mast cells induced by a compound 48/80. pharm.or.jp This shared activity points to the importance of the common secoiridoid glucoside scaffold.

A direct comparison of the inhibitory activities of this compound and its analogue provides valuable SAR data. The following table, adapted from the findings of Matsuda et al. (1999), illustrates the differing potencies of these compounds. pharm.or.jp

CompoundConcentration (µg/ml)Inhibition of Histamine Release (%)
This compound10042.3
Hydramacroside B10025.8
Azelastine hydrochloride (Positive Control)10051.6

The data clearly indicates that at the same concentration, this compound exhibits a significantly higher inhibitory effect on histamine release compared to Hydramacroside B. This difference in activity can be directly attributed to the structural variations between the two molecules. The key structural difference lies in the side chain attached to the secoiridoid core. In this compound, this side chain contains a specific arrangement of functional groups that appears to be more favorable for interaction with the biological target responsible for mediating histamine release.

Based on this comparative analysis, the following key structural motifs and pharmacophoric features can be proposed for the anti-histamine release activity of this compound:

The Secoiridoid Glucoside Core: The fundamental framework of the molecule, which is present in both active compounds, is essential for baseline activity. This core structure likely serves as the scaffold that correctly orients the critical functional groups for target interaction.

The Nature of the Side Chain: The variation in the side chain between this compound and B is the most critical determinant of potency. The specific functionalities and their spatial arrangement within the side chain of this compound are key to its enhanced activity.

Hydroxyl Groups: The presence of multiple hydroxyl groups on both the glucose moiety and the aglycone part of the molecule suggests their involvement in forming hydrogen bonds with the target protein. These interactions are crucial for the binding and stabilization of the compound at the active site.

The Phenyl Group: The terminal phenyl group in the side chain is likely involved in hydrophobic or pi-stacking interactions with the target, further contributing to the binding affinity.

The higher activity of this compound suggests that its side chain presents a more optimal pharmacophore for interacting with the target protein. A pharmacophore model for this activity would likely include a combination of hydrogen bond donors and acceptors from the hydroxyl groups, and a hydrophobic region corresponding to the phenyl group, all held in a specific three-dimensional arrangement by the secoiridoid glucoside backbone. Further research involving the synthesis and biological evaluation of a wider range of analogues is necessary to refine this pharmacophore model and to fully elucidate the intricate structure-activity relationships of this promising natural product.

Analytical Methodologies for Hydramacroside a Detection and Quantification

Chromatographic Techniques for Hydramacroside A Analysis

Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and subsequent analysis of individual compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC, particularly when employing specific stationary phases and mobile phases, is crucial for separating and analyzing compounds like this compound. Chiral column chromatography has been specifically utilized for separating stereoisomers of related compounds, suggesting its potential applicability for this compound.

Chiral Column HPLC: Studies have employed chiral columns, such as the Ceramospher Chiral RU-I, with methanol (B129727) as the mobile phase at a flow rate of 2.0 ml/min for the separation of related compounds like phyllodulcin (B192096) and its glucosides pharm.or.jppharm.or.jpclockss.org. Retention times for these separations were reported around 9 and 12.4 minutes for enantiomeric mixtures, with UV detection at 254 nm pharm.or.jppharm.or.jpclockss.org. This indicates that HPLC, especially with chiral stationary phases, can resolve stereoisomers, which is vital for the accurate characterization of complex natural products.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-performance variant of HPLC, has been used in conjunction with mass spectrometry for the analysis of compounds from Hydrangea macrophylla extracts, including those containing this compound researchgate.netresearchgate.net. UPLC offers enhanced resolution and faster analysis times compared to traditional HPLC.

Gas Chromatography (GC) Method Development

Gas Chromatography coupled with Mass Spectrometry (GC-MS) has been applied to analyze the non-polar constituents of plant extracts containing this compound.

GC-MS Analysis: The hexane (B92381) extract of Hydrangea macrophylla leaves, which contains this compound, has been subjected to GC-MS analysis to identify its non-polar components tu.edu.iq. This technique involves volatilizing the sample and separating its components based on their volatility and interaction with a stationary phase within a GC column, followed by detection and identification using a mass spectrometer researchgate.netphenomenex.com. GC-MS is particularly useful for identifying compounds that are volatile or can be derivatized to become volatile wikipedia.org.

Mass Spectrometry (MS) Applications in Quantification and Characterization

Mass spectrometry is indispensable for determining the molecular weight, elemental composition, and structure of compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, making it a powerful tool for analyzing natural products.

Methodology: this compound has been analyzed using LC-MS/MS, often employing Electrospray Ionization (ESI) as the ionization source mdpi.comuni-halle.deresearchgate.netnih.gov. In this technique, the separated compounds from the LC eluent are ionized, and the resulting ions are then fragmented in a collision cell. The precursor and product ions are analyzed to provide structural information and enable quantification dokumen.pubuni-halle.de.

Parameters: Specific LC-ESI-MS parameters have been reported for the analysis of Hydrangea macrophylla extracts containing this compound, including capillary voltages of 3.0 or 2.5 kV in positive and negative ion modes, respectively, a dry heater temperature of 350 °C, and the use of nitrogen as sheath gas researchgate.net. MS/MS fragmentation patterns have also been utilized for the characterization of related compounds uni-halle.demdpi.com.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and confirming the identity of compounds.

Application: this compound has been characterized using LC-Q-Orbitrap HRMS, which allows for the identification and preliminary characterization of numerous compounds in complex mixtures mdpi.comresearchgate.net. HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, offer high mass-resolving power, facilitating the determination of elemental compositions (e.g., C28H36O12 for this compound) from accurate mass measurements mdpi.comnih.govantoniocasella.eu.

Data: Specific mass-to-charge ratio (m/z) values for this compound have been reported, including a calculated mass of 563.21286 Da and an observed mass of 563.21326 Da, with fragmentation ions also identified mdpi.com. These precise measurements are critical for unambiguous compound identification.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Chemical Ionization (CI))

Ionization techniques are the initial step in mass spectrometry, converting neutral molecules into charged ions for analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique widely used in LC-MS for analyzing polar and thermally labile compounds like this compound tu.edu.iqresearchgate.netnih.govnih.govteledynelabs.com. It is effective in producing multiply charged ions from molecules in solution, allowing for the analysis of compounds with high molecular weights. ESI can be operated in both positive and negative ion modes, providing complementary information mdpi.comuni-halle.deresearchgate.net.

Chemical Ionization (CI): While GC-MS and LC-MS/MS are directly linked to this compound analysis in the literature, CI is a soft ionization technique that can be used with GC or LC clockss.orgmsh.orgmonash.edudrawellanalytical.com. However, specific applications of CI for this compound were not detailed in the reviewed literature.

Spectroscopic Techniques for Detection and Monitoring

Spectroscopic techniques play a vital role in both identifying this compound and monitoring its presence and purity.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample across the UV and visible regions of the electromagnetic spectrum. This technique is valuable for compounds possessing chromophores, which absorb specific wavelengths of light technologynetworks.commsu.edu. If this compound exhibits characteristic absorption maxima in the UV-Vis range, this can be utilized for its initial detection and, when coupled with appropriate calibration, for quantitative analysis technologynetworks.commdpi.com. For instance, some related compounds show absorption peaks in the UV region, which can be monitored during chromatographic separation analis.com.myjrespharm.comjournalirjpac.com.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for structural elucidation and purity assessment of chemical compounds like this compound mdpi.comlibretexts.org. ¹H NMR provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity, while ¹³C NMR offers insights into the carbon skeleton. By analyzing the chemical shifts, coupling patterns, and integration of signals, researchers can confirm the identity of this compound and identify the presence of impurities, thereby assessing its purity mdpi.com. Advanced NMR techniques can even resolve complex mixtures, aiding in the analysis of compounds within intricate matrices researchgate.netplos.org.

Method Validation and Performance Parameters

To ensure the reliability and accuracy of analytical methods used for this compound, comprehensive validation is essential. This process assesses various performance parameters according to established guidelines researchgate.netscielo.brpharmuni.com.

Accuracy, Precision, and Selectivity in Complex Matrices:

Accuracy: Accuracy refers to the closeness of agreement between the experimentally determined value and the true or accepted value scielo.brnih.gov. It is typically assessed through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage recovery is calculated. Values between 80% and 102% are often considered acceptable jyoungpharm.org.

Precision: Precision measures the degree of agreement among individual measurements performed under identical conditions nih.goveuropa.euchromatographyonline.com. It is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), often expressed as Relative Standard Deviation (RSD). Low RSD values (e.g., < 5%) indicate good precision analis.com.myjyoungpharm.orgresearchgate.net.

Selectivity: Selectivity (or specificity) is the ability of an analytical method to measure the analyte of interest accurately in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or excipients unodc.orgfda.gov. This is crucial for analyzing complex natural product extracts.

Sample Preparation Strategies for Analytical Profiling

Effective sample preparation is a critical prerequisite for the successful chromatographic and spectroscopic analysis of this compound, particularly when dealing with complex matrices like plant extracts organomation.comnews-medical.netchromtech.com. The primary goals are to isolate the analyte, remove interfering substances, and concentrate the sample to improve detection limits.

Common sample preparation techniques include:

Extraction: Methods such as maceration, sonication, or Soxhlet extraction using solvents like ethanol (B145695) or methanol are employed to extract this compound from its source material journalirjpac.comjyoungpharm.org.

Purification and Concentration: Techniques like Solid-Phase Extraction (SPE) are frequently used to clean up the extract, remove unwanted compounds, and concentrate the analyte of interest before instrumental analysis glsciences.comnih.gov. Other methods like liquid-liquid extraction (LLE) or protein precipitation may also be utilized depending on the sample matrix news-medical.net.

Filtration: Removing particulate matter through filtration (e.g., using syringe filters) is essential to protect chromatographic columns and prevent instrument damage chromtech.com.

These optimized sample preparation strategies, coupled with robust analytical methods and thorough validation, ensure the reliable detection and quantification of this compound.

Derivatization and Chemical Modifications of Hydramacroside a for Research Applications

Strategies for Chemical Derivatization to Enhance Analytical Detectability

Chemical derivatization is a valuable technique used to modify the structure of an analyte to improve its analytical performance. For a molecule like Hydramacroside A, which lacks strong chromophores or fluorophores and may exhibit poor ionization efficiency in mass spectrometry, derivatization can significantly enhance its detectability.

The introduction of a chromophore or fluorophore into the this compound structure can dramatically improve its detection by UV-Vis or fluorescence detectors, respectively, which are commonly used in high-performance liquid chromatography (HPLC). hta-it.comjasco-global.com This is particularly useful for quantitative analysis in complex biological matrices.

For glycosides, a common strategy involves targeting the hydroxyl groups of the sugar moieties. Reagents that react with hydroxyl groups to introduce a UV-absorbing or fluorescent tag can be utilized. For instance, benzoylation of the hydroxyl groups with benzoyl chloride would introduce a chromophore, allowing for sensitive UV detection. Similarly, dansyl chloride can be used to introduce a fluorescent tag. researchgate.net Another approach for reducing sugars is reductive amination, where the reducing end of the sugar reacts with an amine-containing chromophore or fluorophore, followed by reduction of the resulting Schiff base. researchgate.net A widely used reagent for this purpose is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of carbohydrates to form highly UV-active derivatives. clemson.educore.ac.uk

Fluorescent labeling of macrolides, a structural class related to the aglycone of this compound, has been successfully employed to study their uptake and localization in bacterial cells. rsc.orgresearchgate.netnih.gov Similar strategies could be adapted for this compound, potentially by modifying a suitable functional group on the aglycone or the sugar residues with a fluorescent probe. This would enable sensitive detection and visualization in biological systems.

Table 1: Potential Derivatization Reagents for Introducing Chromophores or Fluorophores to this compound

ReagentTarget Functional GroupType of TagDetection Method
Benzoyl chlorideHydroxyl groupsChromophoreUV-Vis
Dansyl chlorideHydroxyl, Amino groupsFluorophoreFluorescence
1-phenyl-3-methyl-5-pyrazolone (PMP)Reducing sugar endChromophoreUV-Vis
Fluorescein isothiocyanate (FITC)Amino groupsFluorophoreFluorescence

Mass spectrometry (MS) is a powerful tool for the analysis of natural products. However, the ionization efficiency of polar molecules like glycosides can be low in common ionization sources like electrospray ionization (ESI). Derivatization can be used to improve the ionization efficiency and thus the sensitivity of MS detection. researchgate.net

Permethylation is a widely used technique for the derivatization of carbohydrates for MS analysis. nih.govacs.org This method involves replacing all the acidic protons of the hydroxyl groups with methyl groups. Permethylation increases the hydrophobicity of the glycoside, reduces its polarity, and enhances its stability in the gas phase, leading to improved ionization and fragmentation patterns that are easier to interpret. nih.govacs.org For this compound, permethylation would likely result in a significant enhancement of its signal in ESI-MS.

Another strategy to improve ionization is to introduce a permanently charged group or a group that is easily ionizable. For example, quaternization of a tertiary amine group, if present in the molecule, would create a permanently positively charged derivative that ionizes very efficiently. While this compound's structure is not publicly detailed to confirm the presence of such a group, this remains a general strategy for suitable molecules. Additionally, the formation of adducts with alkali metals (e.g., sodium or potassium) can be promoted by adding salts to the mobile phase, which can enhance the signal of neutral glycosides in positive ion mode ESI-MS. researchgate.net

Table 2: Strategies for Enhancing Mass Spectrometry Ionization of this compound

Modification StrategyEffect on MoleculeExpected Outcome in MS
PermethylationIncreases hydrophobicity, stabilizes structureImproved ionization efficiency, predictable fragmentation
Introduction of a charged groupCreates a permanent chargeHigh ionization efficiency
Adduct formation (e.g., with Na+)Forms a charged adductEnhanced signal in positive ion mode

The high polarity of glycosides like this compound can lead to poor chromatographic performance, such as peak tailing on reversed-phase columns or strong retention on normal-phase columns. Derivatization can be used to modify the polarity of the molecule and improve its chromatographic behavior. researchgate.netcolostate.edu

For gas chromatography (GC), which requires volatile analytes, derivatization is essential for non-volatile compounds like glycosides. Silylation is a common derivatization technique for GC analysis of compounds with active hydrogens, such as hydroxyl groups. phenomenex.comchromtech.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilylimidazole (TMSI) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of this compound, making it amenable to GC analysis. phenomenex.com

In liquid chromatography, derivatization can also be used to alter the retention characteristics of a compound. For instance, acylation or alkylation of the polar hydroxyl groups can decrease the polarity of this compound, leading to better peak shapes and retention times in reversed-phase HPLC. chromtech.com

Table 3: Derivatization Approaches to Improve Chromatographic Behavior of this compound

Chromatographic TechniqueDerivatization MethodReagent ExampleEffect on this compound
Gas Chromatography (GC)SilylationBSTFAIncreased volatility and thermal stability
Reversed-Phase HPLCAcylationAcetic anhydrideDecreased polarity, improved peak shape

Synthesis of Labeled Analogs for Mechanistic Studies (e.g., Isotopic Labeling)

To investigate the metabolic fate, biosynthetic pathways, and mechanism of action of this compound, the synthesis of labeled analogs is invaluable. Isotopic labeling, where one or more atoms in the molecule are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), is a powerful technique that does not significantly alter the chemical properties of the compound. nih.gov

Labeled analogs of this compound can be used as internal standards in quantitative mass spectrometry-based assays, allowing for accurate determination of its concentration in biological samples. acs.org Furthermore, feeding isotopically labeled precursors to the producing organism can help elucidate the biosynthetic pathway of this compound. researchgate.net By tracking the incorporation of the labeled atoms into the final molecule, the building blocks and enzymatic reactions involved in its biosynthesis can be identified. nih.gov

For mechanistic studies, isotopically labeled this compound can be used to trace its distribution and metabolism in cells or organisms. By following the metabolic fate of the labeled molecule, researchers can identify its metabolites and understand how it is processed by biological systems.

Controlled Chemical Modifications for Structure-Activity Probing and Target Identification

Understanding the relationship between the structure of this compound and its biological activity is crucial for identifying its pharmacophore—the essential structural features required for its activity. Controlled chemical modifications of different parts of the molecule can provide valuable insights into its structure-activity relationship (SAR). slideshare.netyoutube.com

Systematic modification of the sugar moieties, the aglycone, or specific functional groups on either part of this compound can help to identify which parts of the molecule are critical for its biological effects. nih.govnih.govacs.org For example, removal or modification of specific hydroxyl groups on the sugar residues can reveal their importance for target binding. rsc.orgresearchgate.net Similarly, alterations to the macrolide ring of the aglycone can provide information on the conformational requirements for activity. nih.govacs.org The synthesis of a library of analogs with systematic structural variations allows for a comprehensive SAR study. mdpi.comnih.gov

Furthermore, chemical modifications can be used to develop affinity-based probes for target identification. rsc.org This involves introducing a reactive group (e.g., a photoaffinity label) and a reporter tag (e.g., biotin (B1667282) or a fluorophore) into the this compound structure. rsc.org The resulting probe can be used to covalently label its cellular binding partners upon activation (e.g., by UV light), allowing for their subsequent isolation and identification. This approach is a powerful tool for discovering the molecular targets of natural products. medchemexpress.com

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Hydramacroside A

This compound is a natural product that has been successfully isolated and characterized from the leaves of Hydrangea macrophylla Seringe var. thunbergii Makino researchgate.netresearchgate.netstuartxchange.orgnibiohn.go.jp. Chemically, it belongs to the class of secoiridoid glucoside complexes researchgate.netstuartxchange.orgnibiohn.go.jpjst.go.jpnih.govresearchgate.net. The elucidation of its absolute stereostructure involved sophisticated chemical and physicochemical methods, including the application of the ¹³C NMR glycosylation shift rule for 1,1'-disaccharides and the modified Mosher's method researchgate.netjst.go.jp. The primary biological activity identified for this compound, along with its counterpart Hydramacroside B, is its inhibitory effect on histamine (B1213489) release from rat mast cells induced by antigen-antibody reactions researchgate.netstuartxchange.orgjst.go.jp. This suggests a potential role in modulating allergic responses. Other related compounds found in Hydrangea macrophylla, such as hydrangenol (B20845) and phyllodulcin (B192096), also exhibit a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-skin photoaging effects, underscoring the pharmacological significance of this plant genus researchgate.netresearchgate.net.

Identification of Unexplored Research Avenues and Knowledge Gaps

Despite the initial characterization and identification of anti-allergic activity, several research avenues remain unexplored for this compound. A significant knowledge gap lies in the detailed elucidation of its precise molecular mechanisms of action concerning histamine release inhibition. Furthermore, while Hydramacroside B has shown potential antioxidant and anti-inflammatory properties ontosight.ai, a comprehensive investigation into the broader spectrum of biological activities for this compound itself is warranted. Structure-activity relationship (SAR) studies, which would explore how modifications to its complex structure impact biological efficacy, are largely absent. Most reported findings are based on in vitro assays, highlighting a need for in vivo studies to assess its efficacy, pharmacokinetic profile, and potential therapeutic applications in relevant physiological models. The development of efficient synthetic routes, as opposed to reliance solely on extraction, is another area that could be explored to facilitate larger-scale studies and potential derivatization.

Prospects for Interdisciplinary Research on this compound

The study of this compound presents numerous opportunities for interdisciplinary collaboration. Organic chemists can focus on developing novel synthetic strategies for this compound and its analogs, enabling the exploration of structure-activity relationships and the creation of compounds with enhanced potency or altered properties. Pharmacologists and biologists are crucial for dissecting the intricate molecular pathways involved in its anti-allergic effects and screening for a wider array of biological activities, such as anti-inflammatory, immunomodulatory, or even cytotoxic effects against specific cell lines. Medicinal chemists can leverage SAR data to design and synthesize optimized derivatives for potential therapeutic development. Phytochemists can investigate the biosynthesis of this compound within Hydrangea macrophylla and explore other related plant species or cultivars for novel secoiridoid glucosides. Computational chemists can contribute by performing molecular docking studies to predict interactions with target proteins and by developing quantitative structure-activity relationship (QSAR) models.

Broader Implications of this compound Research within Natural Product Science

Research into this compound contributes significantly to the broader field of natural product science by expanding the known repertoire of bioactive secoiridoid glucosides. It reinforces the importance of Hydrangea macrophylla as a valuable botanical source for pharmacologically active compounds, particularly those with potential applications in managing allergic conditions. The discovery and characterization of such molecules underscore the continued relevance of ethnobotanical knowledge and traditional medicine in identifying novel therapeutic leads. Furthermore, understanding the complex structures and activities of compounds like this compound can provide insights into the evolutionary roles of secondary metabolites in plants and inspire the development of new strategies for drug discovery from natural sources. The validation of traditional uses through scientific investigation, as exemplified by the anti-allergic activity of this compound, is crucial for advancing natural product-based therapeutics.

Q & A

Q. What practices ensure reproducibility in this compound research?

  • Best Practices :
  • Deposit raw spectral data in public repositories (e.g., Zenodo).
  • Document synthetic procedures with CAS registry numbers for all reagents.
  • Share cell lines via ATCC with STR profiling to confirm authenticity .

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